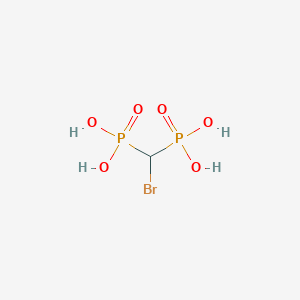

溴亚甲基双(膦酸)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- Synthesis Routes: A facile route to synthesize 2-substituted 1,1-cyclopropanediylbis(phosphonates) from bromomethylenebis(phosphonates) involves the use of electron-deficient alkenes as Michael acceptors in the presence of thallium(I) ethoxide, followed by conversion into the corresponding free acids (Yuan, Li, & Ding, 1992).

Molecular Structure Analysis

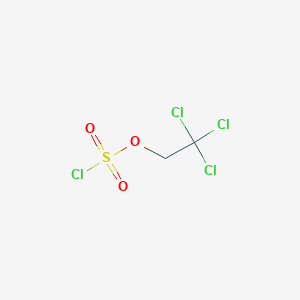

- Structural Characteristics: The phosphonic acid functional group in bromomethylenebis(phosphonic acid) is notable for its phosphorus atom bonded to three oxygen atoms and one carbon atom. This unique structure enables a wide range of applications due to its structural analogy with phosphate (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Chemical Reactions and Properties

- Chemical Reactivity: The phosphonic acid derivatives of bromomethylenebis(phosphonic acid) exhibit interesting chemical reactivity, such as in the formation of coordination polymers and metal-organic frameworks (Beyer, Homburg, Albat, Stock, & Lüning, 2017).

Physical Properties Analysis

- Stability and Solubility: Phosphonated polymers derived from bromomethylenebis(phosphonic acid) are known for their excellent thermal, oxidative, and dimensional stability. These polymers also demonstrate low methanol permeability and reasonable proton conductivity, making them suitable for various industrial applications (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).

Chemical Properties Analysis

- Phosphonic Acid Group: The phosphonic acid group in bromomethylenebis(phosphonic acid) contributes significantly to its chemical properties. This group is employed in various applications due to its coordination or supramolecular properties (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

科学研究应用

环丙烷二基双(膦酸酯)的合成

溴亚甲基双(膦酸酯)与缺电子烯烃反应,导致合成 2-取代 1,1-环丙烷二基双(膦酸酯)。由于其独特的化学结构和反应性,这些化合物在各种化学合成过程中具有应用 (袁、李和丁,1991 年)。

表面和材料的功能化

溴亚甲基双(膦酸)衍生物用于对表面和材料进行功能化。这一过程是超分子材料、杂化材料开发以及各种表面用于分析和生物活性目的的功能化中不可或缺的。这些功能化材料在化学、生物学和物理学等不同研究领域中得到应用 (Sevrain、Berchel、Couthon 和 Jaffrès,2017 年)。

聚合物电解质膜的开发

溴亚甲基双(膦酸)衍生物用于合成具有优异热稳定性、氧化稳定性和尺寸稳定性的高分子量聚合物。这些聚合物,如膦化的氟化聚(芳基醚),由于其低甲醇渗透性和合理的质子电导率,有望成为燃料电池应用中的聚合物电解质膜 (刘、罗伯逊、吉弗、石、纳维辛和霍尔德克罗夫特,2006 年)。

新型有机分子的合成

源自溴亚甲基双(膦酸)的 ω-溴烷基膦酸酯的结构特征在复杂有机分子的定制功能化中至关重要。由于其与金属氧化物的高亲和力,这些分子在生物医学和光(电)化学应用中具有巨大的潜力 (Forchetta、Conte、Fiorani、Galloni 和 Sabuzi,2021 年)。

表面/界面性质的控制

膦酸,包括溴亚甲基双(膦酸)的衍生物,越来越多地用于控制各种材料和器件开发中的表面和界面性质。它们的应用包括制造有机电子器件、光伏电池、生物材料、生物传感器和纳米结构复合材料 (Guerrero、Alauzun、Granier、Laurencin 和 Mutin,2013 年)。

增强混合电容器性能

源自溴亚甲基双(膦酸)的材料用于从纳米粒子生长聚合物,以增强混合电容器的性能。这是通过将钛酸钡核嵌入接枝聚合物中来实现的,从而提高能量密度、机械柔韧性和易加工性 (Paniagua、Kim、Henry、Kumar、Perry 和 Marder,2014 年)。

安全和危害

未来方向

Phosphonic acids have found use in numerous fields, especially chemistry and biochemistry . The diverse nature of this compound has led to ongoing research to explore its further potential uses . The development of new high-efficiency composite dry powders requires a better understanding of fundamental physical-chemical mechanisms of their effects on flame .

属性

IUPAC Name |

[bromo(phosphono)methyl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5BrO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBWYLXFNPONGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)(P(=O)(O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5BrO6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147443 |

Source

|

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromomethylenebis(phosphonic acid) | |

CAS RN |

10596-21-1 |

Source

|

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)